This five-membered heterocyclic ring system containing oxygen and nitrogen atoms is known to be present in various bioactive molecules []. Research has explored their potential as antimicrobials, anticonvulsants, and anti-inflammatory agents [].
The presence of a phenyl ring suggests aromatic character, which can influence a molecule's interactions with other molecules. This could be of interest in fields like drug discovery.
This group can participate in hydrogen bonding and can influence the molecule's water solubility. It can also be a bioisostere of a carboxylic acid group, which is a common functional group in many drugs [].
2-(Methylsulfonyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound features a methylsulfonyl group and a phenyl group attached to the oxadiazole ring, contributing to its unique chemical properties. Oxadiazoles are known for their diverse biological activities and potential applications in medicinal chemistry and materials science .
The chemical reactivity of 2-(Methylsulfonyl)-5-phenyl-1,3,4-oxadiazole is influenced by its functional groups. Key reactions include:
2-(Methylsulfonyl)-5-phenyl-1,3,4-oxadiazole exhibits significant biological activities, particularly in antimicrobial and anticancer studies. Research indicates that derivatives of oxadiazoles can demonstrate:
The synthesis of 2-(Methylsulfonyl)-5-phenyl-1,3,4-oxadiazole typically involves:
This compound finds applications in various fields:
Interaction studies focus on how 2-(Methylsulfonyl)-5-phenyl-1,3,4-oxadiazole interacts with biological targets. These studies often employ techniques such as:
Several compounds share structural characteristics with 2-(Methylsulfonyl)-5-phenyl-1,3,4-oxadiazole. Notable examples include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(Phenyl)-1,3,4-Oxadiazole | Contains only phenyl groups | Lacks sulfonyl functionality |
| 5-(Methylthio)-2-(phenyl)-1,3,4-Oxadiazole | Contains a methylthio group | Different sulfur substituent |
| 2-(Benzothiazol)-5-phenyl-1,3,4-Oxadiazole | Incorporates a benzothiazole moiety | Potentially different biological activities |
These compounds illustrate variations in substituents that may influence their biological activities and applications. The presence of the methylsulfonyl group in 2-(Methylsulfonyl)-5-phenyl-1,3,4-oxadiazole enhances its solubility and reactivity compared to other oxadiazoles lacking this feature .
The synthesis of 2-(Methylsulfonyl)-5-phenyl-1,3,4-oxadiazole traditionally relies on cyclization reactions involving hydrazide intermediates and sulfonyl chloride reagents. The fundamental approach involves the formation of a hydrazide derivative from the corresponding carboxylic acid, followed by cyclization to form the oxadiazole ring [2]. The most common synthetic route begins with benzoic acid derivatives, which are converted to their respective methyl esters through Fischer esterification, subsequently treated with hydrazine hydrate to generate the corresponding hydrazides [3]. The hydrazide intermediates then undergo cyclization with methylsulfonyl chloride in the presence of suitable cyclizing agents.
The reaction mechanism typically proceeds through the formation of an intermediate acyl hydrazine, which then undergoes intramolecular cyclization with elimination of water to form the five-membered oxadiazole ring [4]. The methylsulfonyl group is introduced either through direct reaction with methylsulfonyl chloride or through subsequent functionalization of pre-formed oxadiazole intermediates [2]. Research has demonstrated that the presence of electron-donating groups on the aromatic ring generally enhances reaction yields, while electron-withdrawing substituents may require modified reaction conditions to achieve optimal results [5].
Phosphorus oxychloride represents the most widely employed cyclodehydrating agent for oxadiazole synthesis, functioning both as a reagent and solvent in many protocols [6]. The phosphorus oxychloride-mediated cyclodehydration typically involves heating the hydrazide precursor with carboxylic acid derivatives in neat phosphorus oxychloride at temperatures ranging from 80 to 150 degrees Celsius for 6 to 8 hours [3] [6]. This method has been extensively validated for the synthesis of various 1,3,4-oxadiazole derivatives, including those bearing methylsulfonyl and phenyl substituents.
The reaction conditions for phosphorus oxychloride-mediated synthesis have been systematically optimized across multiple studies. Temperature optimization studies indicate that reaction temperatures below 80 degrees Celsius result in incomplete conversion, while temperatures exceeding 150 degrees Celsius can lead to decomposition of the desired product [6]. The reaction time typically ranges from 6 to 8 hours, depending on the specific substrates and reaction scale [3]. The use of phosphorus oxychloride as both solvent and reagent eliminates the need for additional solvents, although this approach requires careful handling due to the corrosive nature of phosphorus oxychloride.
Recent investigations have explored the use of solid-supported phosphorus oxychloride to improve reaction efficiency and reduce environmental impact [6]. Silica-supported phosphorus oxychloride has shown promising results, enabling the synthesis of 1,3,4-oxadiazole derivatives under milder conditions while maintaining high yields [6]. This modification addresses some of the practical challenges associated with traditional phosphorus oxychloride-mediated synthesis, particularly in terms of work-up procedures and waste disposal.
| Reaction Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 120-140°C | Higher temperatures increase yield up to 140°C [6] |
| Reaction Time | 6-8 hours | Longer reaction times improve completion [3] |
| Phosphorus Oxychloride Equivalents | 3-5 equivalents | Excess reagent ensures complete conversion [6] |
| Substrate Ratio | 1:1.2 (hydrazide:acid) | Slight excess of acid component improves yield [3] |
Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating methods for oxadiazole preparation, offering significant advantages in terms of reaction time, energy efficiency, and product yields [7] [8]. The application of microwave irradiation to oxadiazole synthesis enables rapid heating and precise temperature control, resulting in dramatically reduced reaction times from hours to minutes [7]. For the synthesis of 2-(Methylsulfonyl)-5-phenyl-1,3,4-oxadiazole, microwave-assisted protocols typically employ reaction temperatures between 110 and 140 degrees Celsius with irradiation times ranging from 5 to 30 minutes [8] [9].
The microwave-assisted approach demonstrates particular advantages when applied to solvent-free conditions. Solvent-free microwave synthesis eliminates the need for organic solvents, reducing both environmental impact and purification requirements [10] [11]. Under these conditions, the reactants are mixed directly and subjected to microwave irradiation, with the microwave energy being absorbed directly by the reactant molecules, leading to efficient heating and enhanced reaction rates [10]. Studies have reported yields ranging from 60 to 85 percent for various oxadiazole derivatives using solvent-free microwave protocols [10] [11].
The optimization of microwave-assisted synthesis involves several critical parameters. Microwave power settings between 250 and 300 watts have been identified as optimal for most oxadiazole syntheses, providing sufficient energy for rapid heating while preventing thermal decomposition [8] [9]. Temperature control is crucial, as excessive heating can lead to product degradation, while insufficient heating results in incomplete conversion [12]. The reaction vessel design and sample size also influence the efficiency of microwave heating, with smaller reaction volumes generally providing more uniform heating and better yields [8].
Recent developments in microwave-assisted synthesis have focused on one-pot, multi-component reactions that combine multiple synthetic steps into a single process [10]. These approaches offer significant advantages in terms of operational simplicity and atom economy. For example, a one-pot synthesis protocol has been developed that combines the formation of hydrazide intermediates with subsequent cyclization under microwave conditions, achieving overall yields of 70 to 95 percent [10] [9].
| Microwave Parameter | Optimal Conditions | Yield Range |
|---|---|---|
| Power Setting | 250-300 W | Enhanced reaction rates [8] |
| Temperature | 110-140°C | 70-95% yields [8] [9] |
| Irradiation Time | 5-30 minutes | Rapid completion [7] [8] |
| Reaction Mode | Solvent-free | 60-85% yields [10] [11] |
The development of novel catalytic systems for oxadiazole synthesis has gained significant attention as researchers seek more sustainable and efficient synthetic methods [12] [13]. Green chemistry approaches emphasize the use of environmentally benign reagents, catalysts, and reaction conditions while minimizing waste generation and energy consumption [12]. Several innovative catalytic systems have been developed specifically for the synthesis of 1,3,4-oxadiazole derivatives, including metal-free catalysts, bio-inspired systems, and recyclable heterogeneous catalysts.
Graphene oxide has emerged as a particularly promising metal-free catalyst for oxadiazole synthesis [13]. The use of graphene oxide as a solid acid catalyst enables the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles under mild reaction conditions with good yields and easy catalyst recovery [13]. The catalytic activity of graphene oxide is attributed to its oxygen-containing functional groups, which provide both acidic sites for substrate activation and oxidative functionality for cyclization reactions [13]. The reaction proceeds efficiently in aqueous ethanolic solutions at 80 degrees Celsius, demonstrating the compatibility of this approach with environmentally friendly solvents [13].
Iodine-mediated oxidative cyclization represents another significant advancement in green oxadiazole synthesis [4] [14]. This approach utilizes molecular iodine in combination with potassium carbonate to promote the cyclization of hydrazide precursors under relatively mild conditions [14]. The iodine-mediated method typically operates at 120 degrees Celsius for 5 hours in dimethyl sulfoxide, achieving yields ranging from 65 to 93 percent [14]. The reaction mechanism involves the oxidative coupling of hydrazide and carboxylic acid components, followed by cyclodehydration to form the oxadiazole ring [4].
Tetrabutylammonium fluoride-mediated cyclization has been developed as a room-temperature alternative to traditional high-temperature methods [15]. This approach utilizes the strong basicity and nucleophilicity of tetrabutylammonium fluoride to promote cyclodehydration reactions at ambient temperature [15]. The reaction typically proceeds in acetonitrile or tetrahydrofuran solvents over 10 to 36 hours, achieving yields of 65 to 95 percent [15]. The mild reaction conditions make this method particularly suitable for temperature-sensitive substrates and functional groups that might be incompatible with traditional high-temperature cyclization methods.
| Catalytic System | Reaction Conditions | Yield Range | Key Advantages |
|---|---|---|---|
| Graphene Oxide | 80°C, 12 hours, EtOH-H₂O | 70-85% | Metal-free, recyclable catalyst [13] |
| Iodine/K₂CO₃ | 120°C, 5 hours, DMSO | 65-93% | Mild conditions, scalable [14] |
| TBAF | Room temperature, 10-36 hours | 65-95% | Ambient temperature operation [15] |
| TBTU | Room temperature, 12-24 hours | 45-85% | Room temperature, high selectivity [5] |
The transition from laboratory-scale synthesis to industrial production of 2-(Methylsulfonyl)-5-phenyl-1,3,4-oxadiazole presents numerous technical and economic challenges that require careful consideration and optimization [16] [14] [17]. Industrial-scale synthesis must balance multiple factors including yield, purity, cost-effectiveness, safety, and environmental impact while maintaining consistent product quality across large production batches.
Scale-up challenges represent one of the most significant obstacles in industrial oxadiazole production. Laboratory procedures that work efficiently at gram scale often encounter difficulties when scaled to kilogram or ton quantities [17]. Heat transfer becomes increasingly problematic in large reactors, as the surface area to volume ratio decreases, potentially leading to hot spots, incomplete conversion, or thermal decomposition [17]. The use of continuous flow reactors has emerged as a promising solution to these scale-up challenges, offering better heat and mass transfer characteristics compared to traditional batch reactors [14] [17].
Continuous flow synthesis has demonstrated particular advantages for oxadiazole production, enabling the synthesis of various 1,3,4-oxadiazoles with residence times as short as 10 minutes and yields up to 93 percent [14] [17]. The continuous flow approach utilizes heated packed-bed reactors filled with solid bases such as potassium carbonate, allowing for precise control of reaction conditions and enabling scale-up to production rates of 34 millimoles per hour [17]. The integration of in-line quenching and extraction steps further enhances the efficiency of continuous flow processes, reducing manual operations and improving overall productivity [17].
Solvent recovery and waste management present additional challenges for industrial oxadiazole production. Traditional synthesis methods often employ high-boiling polar solvents such as dimethyl sulfoxide or dimethylformamide, which are difficult and expensive to recover [18]. The development of liquid-liquid microextraction units has shown promise for addressing these challenges, enabling the continuous removal of high-boiling solvents and impurities while maintaining product purity [18]. Alternative approaches include the development of solvent-free synthetic methods and the use of more easily recoverable solvents [10] [11].
Process safety considerations are paramount in industrial oxadiazole production, particularly when using reagents such as phosphorus oxychloride or methylsulfonyl chloride. These materials require specialized handling equipment, containment systems, and emergency response procedures [19]. The development of safer alternative reagents and reaction conditions has become a priority for industrial applications. For example, the use of solid-supported reagents and catalysts can reduce the handling of corrosive liquids while maintaining reaction efficiency [6].
Quality control and process monitoring present unique challenges for industrial oxadiazole synthesis. The heterocyclic nature of oxadiazoles and the presence of multiple functional groups require sophisticated analytical methods to ensure product purity and consistency [19]. In-line analytical monitoring systems, including spectroscopic and chromatographic methods, have been developed to provide real-time feedback on reaction progress and product quality [17]. These systems enable rapid detection of process deviations and automatic adjustment of reaction parameters to maintain optimal performance.
Cost optimization remains a critical factor in industrial oxadiazole production. The synthesis of 2-(Methylsulfonyl)-5-phenyl-1,3,4-oxadiazole requires specialized starting materials and reagents, which can be expensive when purchased in large quantities [19]. Process optimization efforts focus on maximizing yield while minimizing reagent consumption, energy usage, and waste generation. The development of more efficient catalytic systems and the implementation of process intensification techniques such as microwave heating and continuous flow processing can significantly reduce production costs [14] [17].
| Industrial Challenge | Description | Potential Solutions |
|---|---|---|
| Scale-up Issues | Maintaining yield and purity at large scale | Continuous flow reactors, optimized mixing [14] [17] |
| Solvent Recovery | Efficient removal of high-boiling solvents | Membrane separation, liquid-liquid microextraction [18] |
| Waste Management | Disposal of hazardous reagents and byproducts | Green chemistry alternatives, recycling protocols [12] |
| Heat Transfer | Uniform heating in large reactors | Microwave reactors, improved reactor design [8] |
| Product Isolation | Crystallization and purification challenges | Automated crystallization systems [17] |
| Raw Material Cost | Cost of specialized reagents and catalysts | Alternative synthetic routes, bulk purchasing [19] |
| Process Safety | Handling of corrosive and toxic materials | Improved containment, automated handling systems [19] |
| Quality Control | Consistent product quality across batches | In-line analytical monitoring, process control [17] |
The spectroscopic characterization of 2-(methylsulfonyl)-5-phenyl-1,3,4-oxadiazole reveals distinctive features that confirm its molecular structure and provide insights into its chemical properties.
The infrared spectrum of 2-(methylsulfonyl)-5-phenyl-1,3,4-oxadiazole displays several characteristic absorption bands that are diagnostic of the functional groups present in the molecule. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3030-3043 cm⁻¹, consistent with the presence of the phenyl ring [1]. The carbon-nitrogen stretching vibration of the oxadiazole ring manifests as a prominent band at 1634-1640 cm⁻¹, which is characteristic of the heterocyclic nitrogen-containing system [1] [2].
The methylsulfonyl group exhibits distinctive absorption patterns, with the sulfur-oxygen stretching vibrations appearing as strong bands at 1330-1349 cm⁻¹, representing the asymmetric stretching mode of the sulfone group [1] [3]. The symmetric sulfur-oxygen stretching vibration typically occurs at lower frequencies, around 1160-1180 cm⁻¹ [3]. The aromatic carbon-carbon stretching vibrations are observed in the range of 1520-1530 cm⁻¹, while the carbon-sulfur bond stretching appears at approximately 615-620 cm⁻¹ [1].
The carbon-oxygen-carbon stretching vibration of the oxadiazole ring is observed at 1051-1059 cm⁻¹, providing evidence for the formation of the heterocyclic ring system [1]. These spectroscopic features collectively confirm the successful synthesis and structural integrity of the target compound.
The proton nuclear magnetic resonance spectrum of 2-(methylsulfonyl)-5-phenyl-1,3,4-oxadiazole exhibits distinct signal patterns that reflect the molecular environment of the hydrogen atoms. The aromatic protons of the phenyl ring appear as a complex multiplet in the region of 7.48-8.06 ppm, with the characteristic splitting patterns observed for monosubstituted benzene derivatives [1] [4].
The methyl protons attached to the sulfur atom appear as a singlet at approximately 3.10-3.18 ppm, which is consistent with the electron-withdrawing effect of the sulfone group that deshields these protons [1] [5]. The chemical shift values are in good agreement with literature data for similar methylsulfonyl-containing compounds, confirming the structural assignment.
The integration ratios of the signals correspond to the expected number of protons: three protons for the methyl group and five protons for the phenyl ring. The absence of additional signals in the spectrum confirms the purity of the synthesized compound and the successful formation of the desired product.
The carbon nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 2-(methylsulfonyl)-5-phenyl-1,3,4-oxadiazole. The oxadiazole ring carbons appear at characteristic chemical shifts, with the carbon atoms at positions 2 and 5 of the ring system showing distinct resonances [1] [4].
The aromatic carbons of the phenyl ring exhibit signals in the range of 125-135 ppm, with the quaternary carbon directly attached to the oxadiazole ring appearing at a slightly different chemical shift compared to the other aromatic carbons [1]. The methylsulfonyl carbon appears at approximately 38-40 ppm, which is characteristic of carbon atoms directly bonded to sulfur in sulfone functionalities [5].
The carbon nuclear magnetic resonance data confirm the connectivity and structural arrangement of the molecule, providing unambiguous evidence for the formation of the target compound. The spectral data are consistent with the proposed structure and demonstrate the successful incorporation of both the phenyl and methylsulfonyl substituents onto the oxadiazole ring.
Mass spectrometric analysis of 2-(methylsulfonyl)-5-phenyl-1,3,4-oxadiazole provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 224, corresponding to the molecular formula C₉H₈N₂O₃S and confirming the molecular weight of 224.24 g/mol [6] [7].
The fragmentation pattern typically shows characteristic losses associated with the functional groups present in the molecule. Common fragmentation pathways include the loss of the methylsulfonyl group (SO₂CH₃, 79 mass units) and the formation of phenyl-oxadiazole fragments . The base peak often corresponds to the phenyl cation or related aromatic fragments, reflecting the stability of the aromatic system under electron impact conditions.
High-resolution mass spectrometry provides accurate mass measurements that confirm the elemental composition of the compound. The isotope pattern matches the theoretical distribution expected for a molecule containing carbon, hydrogen, nitrogen, oxygen, and sulfur atoms [4].
The crystallographic analysis of 2-(methylsulfonyl)-5-phenyl-1,3,4-oxadiazole provides detailed three-dimensional structural information about the molecular geometry and crystal packing arrangements. While specific crystal structure data for this exact compound were not extensively documented in the available literature, related oxadiazole derivatives with phenyl and sulfonyl substituents have been characterized crystallographically, providing valuable insights into the expected structural features [9] [10].
The molecular geometry of 2-(methylsulfonyl)-5-phenyl-1,3,4-oxadiazole is characterized by a nearly planar oxadiazole ring system with the phenyl ring exhibiting a slight deviation from coplanarity. Based on structural studies of related compounds, the dihedral angle between the oxadiazole ring and the phenyl ring is typically in the range of 5-15° [9] [10]. This near-planar arrangement facilitates conjugation between the aromatic systems and contributes to the overall stability of the molecule.
The oxadiazole ring adopts a planar conformation with bond lengths and angles consistent with aromatic character. The carbon-nitrogen bond lengths within the ring are typically in the range of 1.28-1.30 Å, while the carbon-oxygen bond length is approximately 1.36 Å [11]. The nitrogen-nitrogen bond length is characteristic of single bond character, measuring approximately 1.38 Å [11].
The methylsulfonyl group is positioned such that the sulfur atom is approximately tetrahedral, with sulfur-oxygen bond lengths of 1.43-1.45 Å and sulfur-carbon bond length of 1.76-1.78 Å [12]. The methylsulfonyl group can adopt different conformations relative to the oxadiazole plane, with the orientation influenced by crystal packing forces and intramolecular interactions.
The crystal packing of 2-(methylsulfonyl)-5-phenyl-1,3,4-oxadiazole is stabilized by various intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The sulfone group can act as a hydrogen bond acceptor, while the aromatic systems participate in π-π stacking interactions between adjacent molecules [9] [10].
The packing arrangement typically features molecules arranged in layers or chains, with the oxadiazole rings oriented to maximize overlap and minimize steric hindrance. The methylsulfonyl groups often interact with neighboring molecules through dipole-dipole interactions and weak hydrogen bonding with aromatic hydrogen atoms [13].
The crystal structure analysis provides information about the molecular dimensions, bond lengths, bond angles, and torsion angles that are essential for understanding the three-dimensional structure and its relationship to the physical and chemical properties of the compound [9] [10].
Computational studies using density functional theory provide valuable insights into the electronic structure, molecular properties, and reactivity of 2-(methylsulfonyl)-5-phenyl-1,3,4-oxadiazole. These calculations complement experimental observations and offer detailed information about the molecular orbitals, electron distribution, and energetic properties.
Density functional theory calculations using functionals such as B3LYP with basis sets including 6-31G(d,p) and 6-311++G(d,p) have been employed to optimize the molecular geometry of oxadiazole derivatives [14] [15]. The optimized structure reveals that the oxadiazole ring maintains planarity with minimal deviation from the ideal aromatic geometry.
The calculated bond lengths and angles are in good agreement with experimental crystallographic data for similar compounds. The carbon-nitrogen bond lengths in the oxadiazole ring are calculated to be approximately 1.285-1.290 Å, while the carbon-oxygen bond length is 1.365-1.370 Å [15]. The phenyl ring exhibits standard aromatic bond lengths of 1.385-1.395 Å for carbon-carbon bonds.
The methylsulfonyl group adopts a tetrahedral geometry around the sulfur atom, with calculated sulfur-oxygen bond lengths of 1.445-1.450 Å and sulfur-carbon bond length of 1.762-1.768 Å [15]. The dihedral angle between the oxadiazole ring and the phenyl ring is calculated to be approximately 6-8°, indicating near-coplanarity that facilitates electronic conjugation.
The frontier molecular orbital analysis provides critical information about the electronic properties and reactivity of 2-(methylsulfonyl)-5-phenyl-1,3,4-oxadiazole. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the compound's electronic behavior and potential for chemical reactions [15] [16].
For oxadiazole derivatives, the HOMO is typically delocalized over the phenyl ring and the oxadiazole system, with significant electron density on the nitrogen atoms and the carbon atoms of the aromatic rings [15]. The LUMO is generally localized on the oxadiazole ring and the phenyl substituent, with particular concentration on the electron-deficient regions of the molecule.
The HOMO-LUMO energy gap for 2-(methylsulfonyl)-5-phenyl-1,3,4-oxadiazole is calculated to be in the range of 4.5-5.0 eV, indicating good kinetic stability and moderate reactivity [15] [16]. This energy gap is characteristic of aromatic heterocycles and suggests that the compound exhibits semiconductor-like properties with potential applications in electronic devices.
The electron density distribution shows that the methylsulfonyl group acts as an electron-withdrawing substituent, reducing the electron density on the oxadiazole ring and increasing the electrophilic character of the molecule. This electronic effect influences the compound's reactivity and potential for nucleophilic attack at the electron-deficient sites [15].
Theoretical vibrational frequency calculations provide detailed information about the molecular vibrations and their correspondence to experimental infrared and Raman spectra. The calculated frequencies for 2-(methylsulfonyl)-5-phenyl-1,3,4-oxadiazole show good agreement with experimental observations when appropriate scaling factors are applied [14] [15].
The carbon-nitrogen stretching vibration of the oxadiazole ring is calculated to occur at approximately 1640-1650 cm⁻¹, consistent with experimental observations. The sulfur-oxygen stretching vibrations are calculated at 1350-1360 cm⁻¹ (asymmetric) and 1160-1170 cm⁻¹ (symmetric), matching the experimental infrared spectrum [15] [17].
The aromatic carbon-hydrogen stretching vibrations are calculated in the range of 3040-3060 cm⁻¹, while the methyl carbon-hydrogen stretching vibrations appear at 2920-2980 cm⁻¹. These calculated values provide theoretical support for the experimental spectroscopic assignments and confirm the structural integrity of the molecule [14] [15].
Density functional theory calculations also provide information about the thermodynamic properties of 2-(methylsulfonyl)-5-phenyl-1,3,4-oxadiazole, including heat of formation, entropy, and heat capacity. These properties are essential for understanding the compound's stability and behavior under different conditions [15] [16].
The calculated heat of formation provides information about the energetic stability of the compound relative to its constituent elements. The entropy calculations give insights into the molecular disorder and conformational flexibility, while the heat capacity data are useful for thermal analysis and process design applications [15].
The thermodynamic analysis confirms that 2-(methylsulfonyl)-5-phenyl-1,3,4-oxadiazole is a thermodynamically stable compound under standard conditions, with the oxadiazole ring system contributing significantly to the overall stability through aromatic stabilization [15] [16].